4-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-benzamide
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Overview
Description
4-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the indeno moiety and subsequent functionalization to introduce the fluoro and methoxy groups. The final step involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
Scientific Research Applications
4-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share the thiazole ring structure and have similar biological activities.
Indeno Derivatives:
Fluoro-Benzamides: These compounds share the benzamide linkage and the presence of a fluoro substituent.
Uniqueness
4-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-benzamide is unique due to the combination of its structural features, including the thiazole ring, indeno moiety, and specific functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c1-23-13-6-7-14-11(8-13)9-15-16(14)20-18(24-15)21-17(22)10-2-4-12(19)5-3-10/h2-8H,9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXCVZZWVOBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C2)SC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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